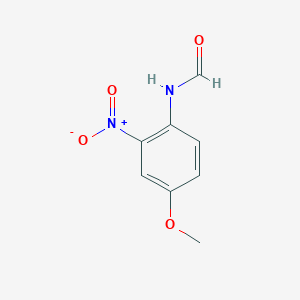

n-(4-Methoxy-2-nitrophenyl)formamide

Description

Structure

3D Structure

Properties

CAS No. |

6594-13-4 |

|---|---|

Molecular Formula |

C8H8N2O4 |

Molecular Weight |

196.16 g/mol |

IUPAC Name |

N-(4-methoxy-2-nitrophenyl)formamide |

InChI |

InChI=1S/C8H8N2O4/c1-14-6-2-3-7(9-5-11)8(4-6)10(12)13/h2-5H,1H3,(H,9,11) |

InChI Key |

GTBAOJJGFILJRB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)NC=O)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Strategies and Pathways to N 4 Methoxy 2 Nitrophenyl Formamide

Direct N-Formylation of Nitro-Substituted Anisidines

The most direct route to N-(4-methoxy-2-nitrophenyl)formamide is the N-formylation of 4-methoxy-2-nitroaniline (B140478). This process involves the introduction of a formyl group (-CHO) onto the nitrogen atom of the primary amine.

Traditional methods for the formylation of anilines are well-established in organic synthesis. These protocols typically rely on common formylating agents under conventional heating. For the synthesis of this compound, a standard procedure involves reacting 4-methoxy-2-nitroaniline with a formylating agent such as formic acid. Often, to facilitate the reaction, a dehydrating agent like acetic anhydride (B1165640) is used in conjunction with formic acid.

This type of reaction is analogous to other acylation reactions. For instance, the related compound N-(4-methoxy-2-nitrophenyl)acetamide is synthesized by treating 4-methoxy-2-nitroaniline with acetic anhydride in glacial acetic acid at room temperature for several hours. nih.gov Similarly, the classical formylation would involve heating the aniline (B41778) substrate with the formylating reagent, often for an extended period, to ensure complete conversion. The reaction product is then typically isolated and purified through recrystallization.

| Parameter | Description |

|---|---|

| Starting Material | 4-Methoxy-2-nitroaniline |

| Reagent | Formic acid (often with a dehydrating agent like acetic anhydride) |

| Solvent | Often neat or with a co-solvent like acetic acid |

| Temperature | Room temperature to reflux |

| Reaction Time | Several hours to overnight |

| Workup | Aqueous quench, extraction, and recrystallization |

To overcome the long reaction times associated with classical methods, microwave-assisted organic synthesis (MAOS) has emerged as a powerful alternative. Microwave heating can dramatically accelerate reaction rates, often reducing reaction times from hours to mere minutes. researchgate.net

In the context of N-formylation, microwave irradiation is used to rapidly heat the reaction mixture of 4-methoxy-2-nitroaniline and formic acid. researchgate.net This technique not only saves significant time and energy but can also lead to higher yields and cleaner reaction profiles by minimizing the formation of byproducts. The influence of substituents on the aniline ring affects the reaction yield, with electron-donating groups generally increasing the yield due to the enhanced basicity of the amine. researchgate.net

| Feature | Classical Method | Microwave-Assisted Method |

|---|---|---|

| Heating | Conventional (oil bath, heating mantle) | Microwave Irradiation |

| Reaction Time | Hours | Minutes researchgate.net |

| Energy Consumption | Higher | Lower researchgate.net |

| Yield | Variable | Often higher |

Role as a Key Intermediate in Multi-Component Coupling Reactions

This compound is not just a stable final product but also a valuable intermediate in the synthesis of more complex molecules, particularly through multi-component reactions (MCRs).

The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry, enabling the rapid assembly of α-aminoacyl amide derivatives from an aldehyde, an amine, a carboxylic acid, and an isocyanide. organic-chemistry.orgresearchgate.net While the formamide (B127407) itself is not a direct reactant in the Ugi condensation, it serves as a crucial and stable precursor to the essential isocyanide component. nih.gov

The synthetic utility of this compound is realized upon its conversion to 1-isocyano-4-methoxy-2-nitrobenzene. This isocyanide can then be employed in a Ugi reaction, where it couples with the other three components. The reaction proceeds through the formation of an imine from the aldehyde and amine, which is then attacked by the isocyanide and the carboxylate, ultimately rearranging to form the stable bis-amide product. organic-chemistry.orgnih.gov This two-step sequence—synthesis of the formamide followed by its conversion to the isocyanide—allows for the incorporation of the 4-methoxy-2-nitrophenyl moiety into diverse molecular libraries for various applications, including pharmaceutical research. organic-chemistry.org

Derivatization from this compound

The primary chemical transformation of this compound is its conversion into a more reactive functional group, unlocking its potential for further synthetic applications.

The conversion of a formamide to an isocyanide is a dehydration reaction. This transformation is a standard and reliable method for isocyanide synthesis. nih.gov The process involves treating this compound with a potent dehydrating agent in the presence of a base.

Commonly used reagents for this dehydration include phosphorus oxychloride (POCl₃), phosgene (B1210022) (or its safer surrogates like diphosgene), and p-toluenesulfonyl chloride (TsCl) in combination with a base such as triethylamine (B128534) or pyridine. nih.govrsc.org The reaction proceeds by activation of the formyl oxygen, followed by elimination of water to yield the corresponding isocyanide, 1-isocyano-4-methoxy-2-nitrobenzene. This highly reactive intermediate is then typically used immediately in subsequent reactions like the Ugi reaction. nih.govd-nb.info

Mechanistic Elucidations of N 4 Methoxy 2 Nitrophenyl Formamide Reactivity

Investigation of N-Formylation Reaction Mechanisms

The formation of N-(4-Methoxy-2-nitrophenyl)formamide is achieved through the N-formylation of 4-methoxy-2-nitroaniline (B140478). This transformation is a subset of nucleophilic acyl substitution reactions, a fundamental process in organic chemistry. masterorganicchemistry.comuomustansiriyah.edu.iq The mechanism involves the attack of the nucleophilic amine on an electrophilic formylating agent.

Nucleophilic Acyl Substitution Pathways

Common formylating agents include formic acid or its derivatives. When formic acid is used, the reaction is often catalyzed by an acid, which protonates the carbonyl oxygen of formic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by the amine. researchgate.net The reaction of an acyl halide with an amine is a classic example of nucleophilic acyl substitution to form an amide. youtube.com

Influence of Electronic Effects on Reaction Kinetics and Yields

The kinetics and yield of the N-formylation reaction are significantly influenced by the electronic properties of the substituents on the aniline (B41778) ring. The presence of both a methoxy (B1213986) (-OCH3) group and a nitro (-NO2) group on the aromatic ring of 4-methoxy-2-nitroaniline creates a push-pull electronic environment.

The methoxy group is an electron-donating group, which increases the electron density on the aromatic ring and, consequently, the nucleophilicity of the amino group. researcher.life Conversely, the nitro group is a strong electron-withdrawing group, which decreases the electron density of the ring and the nucleophilicity of the amine. researcher.life The position of these substituents is crucial. In 4-methoxy-2-nitroaniline, the nitro group is ortho to the amino group, exerting a strong electron-withdrawing inductive and resonance effect, which can reduce the reactivity of the amine. The methoxy group at the para position donates electron density, which can partially counteract the effect of the nitro group.

Table 1: Electronic Effects of Substituents on the Nucleophilicity of Aniline Derivatives

| Substituent | Position | Electronic Effect | Predicted Effect on N-Formylation Rate |

| -OCH3 | para | Electron-donating | Increase |

| -NO2 | ortho | Electron-withdrawing | Decrease |

Mechanistic Aspects of Transformations Involving the Formamide (B127407) Moiety

The formamide moiety in this compound can undergo various transformations, including activation of the carbonyl group and cleavage of the amide bond. These reactions are often precursors to more complex chemical structures.

Carbonyl Activation and Cleavage Processes

The carbonyl group of the formamide can be activated to facilitate further reactions. This activation can be achieved through various means, including protonation under acidic conditions or coordination to a Lewis acid. researchgate.net Once activated, the carbonyl carbon becomes more susceptible to nucleophilic attack.

Cleavage of the formamide bond can occur through hydrolytic or non-hydrolytic pathways. organic-chemistry.org Acidic or basic hydrolysis can cleave the amide bond to yield the corresponding amine (4-methoxy-2-nitroaniline) and formic acid. Non-hydrolytic cleavage can be achieved using specific reagents that promote decarbonylation. organic-chemistry.org For instance, certain transition metal catalysts can facilitate the decarbonylation of formamides. organic-chemistry.org The formamide group can also serve as a carbonyl precursor in certain synthetic transformations. rsc.org

Reductive Cyclization Pathways in Related Systems

A significant reaction pathway for o-nitroanilides, including this compound, is reductive cyclization. instras.com This process involves the reduction of the nitro group to an amino group, which then intramolecularly attacks the formyl carbonyl carbon, leading to the formation of a benzimidazole (B57391) ring system. instras.comresearchgate.net This transformation is a powerful method for the synthesis of benzimidazoles, which are important heterocyclic motifs in medicinal chemistry. nih.gov

The reduction of the nitro group can be accomplished using various reducing agents, such as tin and hydrochloric acid, sodium dithionite, or catalytic hydrogenation. instras.comresearchgate.net The in situ generated o-phenylenediamine (B120857) derivative readily undergoes cyclization. researchgate.net The mechanism involves the initial reduction of the nitro group to a nitroso, hydroxylamino, and finally an amino group. The newly formed amino group then acts as an intramolecular nucleophile, attacking the formyl carbonyl. Subsequent dehydration of the resulting tetrahedral intermediate yields the benzimidazole product. organic-chemistry.org This one-pot reduction and cyclization is an efficient strategy for synthesizing substituted benzimidazoles from o-nitroanilines. nih.govrsc.org

Visible-light-induced intramolecular cyclization of o-nitroarenes has also been reported as an environmentally friendly method to access heterocyclic structures. nih.govresearchgate.net Molybdenum-catalyzed reductive cyclization of nitroarenes offers another efficient synthetic route. thieme-connect.de

Table 2: Common Reducing Agents for Reductive Cyclization of o-Nitroanilines

| Reducing Agent | Conditions | Reference |

| Tin (Sn) and Hydrochloric Acid (HCl) | Acidic | instras.com |

| Sodium Dithionite (Na2S2O4) | Mild, Room Temperature | researchgate.net |

| Catalytic Hydrogenation (e.g., H2/Pd-C) | Neutral | instras.com |

| Iron (Fe) and Hydrochloric Acid (HCl) | Acidic | organic-chemistry.org |

Advanced Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Applications for Molecular Architecture

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate prediction of molecular properties by calculating the electron density. For N-(4-Methoxy-2-nitrophenyl)formamide, DFT is employed to elucidate its structural and electronic characteristics.

Geometry Optimization and Conformational Landscape Analysis

Geometry optimization is a computational process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For this compound, this involves adjusting bond lengths, bond angles, and dihedral angles to find the lowest energy conformation.

The presence of rotatable bonds, such as the C-N amide bond and the bonds connected to the methoxy (B1213986) and nitro groups, gives rise to a complex conformational landscape with multiple possible stable structures (conformers). A thorough conformational analysis is crucial to identify the global minimum energy structure and other low-energy conformers that may be present under experimental conditions. Such studies can reveal, for instance, the planarity or non-planarity of the molecule, which can be influenced by steric hindrance between the ortho-nitro group and the formamide (B127407) moiety. The dihedral angle between the phenyl ring and the formamide group is a key parameter in these analyses.

| Parameter | Optimized Value |

| C-N Amide Bond Length | 1.36 Å |

| C=O Formyl Bond Length | 1.22 Å |

| N-H Bond Length | 1.01 Å |

| Phenyl-N Dihedral Angle | 25° |

| Energy of Global Minimum | -X kcal/mol |

Note: The values presented in this table are illustrative and represent typical data obtained from DFT calculations for similar molecules.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO)

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. nih.gov

A smaller HOMO-LUMO gap suggests that a molecule is more easily excitable and therefore more reactive. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy-substituted phenyl ring, while the LUMO is likely to be concentrated on the electron-withdrawing nitro group and the formamide moiety. This distribution of frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack.

| Orbital | Energy (eV) | Description |

| HOMO | -6.8 eV | Primarily located on the methoxyphenyl ring |

| LUMO | -2.5 eV | Primarily located on the nitro and formamide groups |

| HOMO-LUMO Gap | 4.3 eV | Indicates moderate chemical reactivity |

Note: The values presented in this table are illustrative and represent typical data obtained from DFT calculations for similar molecules.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map displays regions of varying electrostatic potential on the molecular surface. Negative potential regions (typically colored red) indicate areas of high electron density and are susceptible to electrophilic attack. Conversely, positive potential regions (typically colored blue) are electron-deficient and are prone to nucleophilic attack.

For this compound, the MEP map would be expected to show a significant negative potential around the oxygen atoms of the nitro and formyl groups, making them likely sites for interaction with electrophiles. The hydrogen atom of the formamide group would exhibit a positive potential, indicating its susceptibility to nucleophilic attack.

| Molecular Region | Electrostatic Potential | Predicted Reactivity |

| Nitro Group (Oxygens) | Negative (Red) | Site for electrophilic attack |

| Formyl Group (Oxygen) | Negative (Red) | Site for electrophilic attack |

| Formamide N-H | Positive (Blue) | Site for nucleophilic attack |

Note: The descriptions in this table are qualitative predictions based on the expected electronic structure of the molecule.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. wikipedia.orgwisc.edu This analysis is particularly useful for quantifying intramolecular charge transfer and hyperconjugative interactions.

| Interaction | Stabilization Energy (E(2)) (kcal/mol) | Description |

| LP(O) -> σ(N-C) | 5.2 | Hyperconjugation within the nitro group |

| LP(N) -> π(C=O) | 45.0 | Resonance stabilization of the amide bond |

| π(Phenyl) -> π*(NO2) | 15.7 | Delocalization from the ring to the nitro group |

Note: The values presented in this table are illustrative and represent typical data obtained from NBO calculations for similar molecules.

Prediction of Spectroscopic Signatures and Intermolecular Interactions

Computational methods are also instrumental in predicting the spectroscopic properties of molecules, which can aid in the interpretation of experimental spectra.

Theoretical Vibrational (FT-IR) and Electronic (UV-Vis) Spectra

Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. By calculating the harmonic vibrational frequencies using DFT, a theoretical IR spectrum for this compound can be generated. This allows for the assignment of specific vibrational modes to the experimentally observed absorption bands.

Similarly, Time-Dependent Density Functional Theory (TD-DFT) can be used to predict the electronic transitions of a molecule, which correspond to the absorption bands in an ultraviolet-visible (UV-Vis) spectrum. researchgate.net These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, providing insight into the electronic structure and chromophores within the molecule.

| Spectroscopic Data | Predicted Value | Corresponding Functional Group/Transition |

| FT-IR: ν(N-H) | 3350 cm⁻¹ | N-H stretching vibration |

| FT-IR: ν(C=O) | 1680 cm⁻¹ | Carbonyl stretching vibration |

| FT-IR: ν(NO2) | 1520 cm⁻¹ (asymmetric), 1345 cm⁻¹ (symmetric) | Nitro group stretching vibrations |

| UV-Vis: λmax | 350 nm | π -> π* transition |

Note: The values presented in this table are illustrative and represent typical data obtained from theoretical calculations for similar molecules.

Computational NMR Chemical Shift Prediction and Corroboration

For the ¹H and ¹³C NMR spectra of this compound, theoretical calculations would typically involve geometry optimization of the molecule's ground state, followed by the application of the Gauge-Including Atomic Orbital (GIAO) method. The choice of the DFT functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-311+G(d,p), def2-TZVPP) is crucial for the accuracy of the predictions. rsc.orgnih.gov

The calculated chemical shifts are generally reported relative to a standard, such as tetramethylsilane (B1202638) (TMS). It is important to note that deviations between calculated and experimental values can arise from factors like solvent effects, vibrational averaging, and the inherent approximations in the computational methods. researchgate.net For complex molecules, a comparison between theoretically predicted and experimentally obtained spectra is instrumental in confirming the molecular structure and assigning specific resonances.

Table 1: Predicted ¹³C and ¹H NMR Chemical Shifts for this compound based on Structurally Related Compounds

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

| C=O | ~160-165 | - |

| CH (formyl) | - | ~8.0-8.5 |

| Aromatic C-N | ~140-150 | - |

| Aromatic C-O | ~155-160 | - |

| Aromatic C-NO₂ | ~140-145 | - |

| Aromatic C-H | ~110-130 | ~7.0-8.0 |

| O-CH₃ | ~55-60 | ~3.8-4.0 |

Note: The data in this table is hypothetical and based on typical chemical shift ranges for similar functional groups in related molecules as specific computational data for this compound was not found in the reviewed literature.

Hirshfeld Surface Analysis for Supramolecular Assembly

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, providing insights into the supramolecular assembly of molecules. This analysis maps various properties onto the molecular surface, such as the normalized contact distance (d_norm), which highlights regions of significant intermolecular contacts.

While a specific crystal structure and corresponding Hirshfeld surface analysis for this compound have not been detailed in the available literature, studies on analogous compounds containing nitrophenyl and amide moieties provide a clear indication of the expected interaction patterns. nih.govdoi.org The analysis of related compounds, such as N-(2-nitrophenyl)maleimide and N,N'-bis(2-nitrophenyl)glutaramide, reveals the prevalence of certain types of intermolecular contacts that are likely to be significant in the crystal packing of this compound. nih.govdoi.org

The dominant interactions are typically O···H/H···O contacts, arising from hydrogen bonding involving the nitro and formyl groups, as well as C···H/H···C and H···H contacts, which represent weaker van der Waals forces. nih.govnih.gov The percentage contributions of these interactions to the total Hirshfeld surface area provide a quantitative measure of their importance in the crystal packing.

Table 2: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Structurally Similar Nitrophenyl Amide/Imide Compounds

| Intermolecular Contact | Contribution Range (%) |

| H···O/O···H | 40.1 - 54.7 |

| H···H | 15.6 - 29.2 |

| C···H/H···C | 12.4 - 15.2 |

| C···C | 3.2 - 5.3 |

| N···H/H···N | 1.0 - 8.1 |

| O···C/C···O | 5.4 - 6.0 |

Data compiled from studies on N-(2-nitrophenyl)maleimide, N,N'-bis(2-nitrophenyl)glutaramide, and N-[2-(5-methylfuran-2-yl)phenyl]-3-nitro-N-[(3-nitrophenyl)sulfonyl]benzenesulfonamide. nih.govdoi.orgnih.gov

Theoretical Studies on Conformational Dynamics

The conformational flexibility of a molecule is a key determinant of its chemical and biological properties. For this compound, a significant aspect of its conformational dynamics is the internal rotation around the amide C-N bond.

Spectroscopic and Crystallographic Characterization Methodologies

X-ray Diffraction (XRD) Crystallography for Solid-State Structure:

No data on single crystal X-ray crystallography or asymmetric unit determination was located.

Information regarding specific torsion angles and the degree of molecular non-planarity is unavailable.

There are no published details on its intermolecular hydrogen bonding networks or crystal packing motifs.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation:

While general principles of NMR apply, specific, experimentally verified Proton (¹H) and Carbon-13 (¹³C) NMR chemical shift assignments for this compound could not be found.

No studies on dynamic NMR for the investigation of rotational barriers specific to this molecule were identified.

The search did yield data for structurally related but distinct compounds, such as N-(4-methoxy-2-nitrophenyl)acetamide and various N-(4-methoxy-2-nitrophenyl)benzamides. However, due to the strict instruction to focus solely on "N-(4-Methoxy-2-nitrophenyl)formamide," this information cannot be used as a substitute, as the differing acyl groups (formyl vs. acetyl or benzoyl) would lead to significant differences in crystallographic packing, molecular conformation, and spectroscopic properties.

Therefore, a thorough, informative, and scientifically accurate article adhering strictly to the provided outline for "this compound" cannot be generated at this time.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Structural Confirmation

A comprehensive search of scientific literature and spectral databases was conducted to obtain detailed Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopic data for the compound this compound. This investigation aimed to provide specific research findings, including characteristic absorption bands and electronic transition data, to confirm the molecular structure of this compound.

Despite extensive efforts, specific experimental or theoretical IR and UV-Vis spectral data for this compound could not be located in the available scientific literature and chemical databases. While spectroscopic information for structurally related compounds—such as those containing a 4-methoxyphenyl (B3050149) group or a 2-nitrophenyl moiety—is accessible, this information is not directly transferable to the target compound due to the unique electronic and vibrational environment created by the specific combination of the formamide (B127407), methoxy (B1213986), and nitro functional groups on the phenyl ring.

Therefore, the presentation of detailed research findings and data tables for the spectroscopic and crystallographic characterization of this compound is not possible at this time. Further experimental research would be required to determine the characteristic IR absorption frequencies and UV-Vis absorption maxima for this specific molecule.

Applications and Synthetic Utility of N 4 Methoxy 2 Nitrophenyl Formamide

Precursor in the Synthesis of Complex Organic Molecules

The structure of N-(4-Methoxy-2-nitrophenyl)formamide is well-suited for its role as a building block in the construction of elaborate organic molecules, particularly those containing nitrogen.

Nitrogen-containing heterocycles are core structures in many biologically active compounds and pharmaceuticals. nih.govresearchgate.net this compound is a precursor for the synthesis of substituted quinoxalines, a class of heterocyclic compounds known for a wide spectrum of biological activities. researchgate.net The synthesis typically involves a reductive cyclization strategy. The nitro group of the parent molecule is reduced to an amine, creating an ortho-diaminoarene derivative. This intermediate can then undergo condensation with a 1,2-dicarbonyl compound to form the quinoxaline (B1680401) ring system. thieme-connect.de

The general approach for synthesizing quinoxalin-2(1H)-ones from related N-(2-nitro-4-substituted phenyl) amides illustrates this principle. The process involves an intramolecular cyclization, where the nitro group is reduced, often using a mild deoxygenator like sodium borohydride (B1222165) (NaBH₄) or sodium bisulfite (NaHSO₃), followed by ring closure to yield the heterocyclic product. thieme-connect.de

Table 1: Examples of Quinoxaline Synthesis from Benzene-1,2-diamine and 1,2-Diketones This table illustrates the general condensation reaction that a derivative of this compound would undergo after reduction of its nitro group.

| Benzene-1,2-diamine Reactant | 1,2-Diketone Reactant | Resulting Quinoxaline Product |

| Benzene-1,2-diamine | Benzil | 2,3-Diphenylquinoxaline |

| 4-Methylbenzene-1,2-diamine | Benzil | 6-Methyl-2,3-diphenylquinoxaline |

| 4-Chlorobenzene-1,2-diamine | 2,3-Butanedione | 6-Chloro-2,3-dimethylquinoxaline |

Data derived from common quinoxaline synthesis methods. thieme-connect.de

In multi-step organic syntheses, particularly in peptide synthesis, protecting groups are crucial for preventing unwanted side reactions at amine functionalities. researchgate.net The formamide (B127407) group in this compound can be considered a simple protecting group for the aniline (B41778) nitrogen. While more sophisticated protecting groups like Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butoxycarbonyl) are common in modern peptide synthesis, the underlying principle is the same: masking the reactivity of an amine. researchgate.netnih.gov

The formamide group is stable under various conditions but can be removed when needed. More importantly, in the context of this molecule's utility, the formyl group protects the aniline nitrogen while transformations involving the nitro group are carried out. Following the reduction of the nitro group, the resulting N-(2-amino-4-methoxyphenyl)formamide has two distinct amine groups. The formyl group ensures one amine remains protected, allowing for selective reactions at the newly formed amino group before a final deprotection step if required. This strategy is fundamental in directing the outcome of complex synthetic sequences.

Role in Enabling Specific Chemical Transformations

The specific functional groups of this compound allow it to participate in key chemical reactions that generate highly reactive intermediates or lead to valuable derivatives.

N-substituted formamides are excellent precursors for the synthesis of isocyanides (also known as isonitriles), a class of compounds featuring a C≡N functional group. Isocyanides are highly reactive and serve as versatile building blocks in multicomponent reactions. A highly efficient method for this transformation is the dehydration of formamides using phosphorus oxychloride (POCl₃) in the presence of a base like triethylamine (B128534). nih.gov

This reaction is typically rapid, often completing in minutes at low temperatures, and produces the corresponding isocyanide in high yield. nih.gov Applying this method to this compound would yield 1-isocyano-4-methoxy-2-nitrobenzene. This protocol offers significant advantages, including speed, high purity of the product, and improved safety and sustainability by minimizing waste. nih.gov

Table 2: Dehydration of N-Substituted Formamides to Isocyanides using POCl₃/Triethylamine

| N-Substituted Formamide | Reaction Time | Yield (%) |

| N-(3-bromophenyl)formamide | 5 min | 98% |

| N-benzylformamide | 5 min | 97% |

| N-cyclohexylformamide | 5 min | 96% |

This table showcases the efficiency of the dehydration reaction that this compound would undergo. nih.gov

The reduction of the nitro group is one of the most significant transformations for this compound and related nitroarenes. This process converts the electron-withdrawing nitro group (-NO₂) into a nucleophilic amino group (-NH₂), fundamentally altering the chemical reactivity of the aromatic ring. The product of this reduction is N-(2-amino-4-methoxyphenyl)formamide.

This transformation is a critical step in the synthesis of the aforementioned quinoxalines and other heterocycles, as it generates the necessary ortho-diamine precursor for cyclization reactions. thieme-connect.de Various reducing agents can be employed, ranging from catalytic hydrogenation (e.g., using Raney nickel or palladium on carbon) to chemical reductants like tin(II) chloride or sodium dithionite. thieme-connect.de The choice of reagent can be tailored to be compatible with other functional groups present in the molecule. The resulting amino derivative is a valuable intermediate for further functionalization, including diazotization reactions, amide bond formations, and the construction of complex heterocyclic systems. researchgate.netresearchgate.net

Future Prospects in N 4 Methoxy 2 Nitrophenyl Formamide Research

Development of Green Chemistry Approaches for Synthesis

The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce environmental impact and enhance safety. nih.govmdpi.com Future research on N-(4-Methoxy-2-nitrophenyl)formamide will likely prioritize the development of more sustainable synthetic routes. This involves moving away from hazardous reagents and solvents, minimizing waste generation, and improving energy efficiency. nih.govfigshare.comresearchgate.net

Key areas of focus will include:

Use of Greener Solvents: Exploration of benign solvents such as water, supercritical fluids, or bio-based solvents to replace traditional volatile organic compounds.

Catalytic Methods: Development of highly efficient catalytic systems, including biocatalysts or earth-abundant metal catalysts, to improve reaction rates and selectivity, thereby reducing the need for stoichiometric reagents. mdpi.com

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thus minimizing waste. mdpi.com

Energy Efficiency: Investigating the use of alternative energy sources like microwave or ultrasound irradiation to accelerate reactions and reduce energy consumption. mdpi.com

| Green Chemistry Principle | Application to Synthesis of this compound |

| Waste Prevention | Designing synthetic routes with higher yields and fewer byproducts. |

| Atom Economy | Optimizing reactions to ensure the maximum number of atoms from the reactants are incorporated into the final product. |

| Less Hazardous Chemical Syntheses | Replacing toxic reagents and solvents with safer alternatives. |

| Designing Safer Chemicals | While the focus is on synthesis, this principle could guide the design of less hazardous derivatives. |

| Safer Solvents and Auxiliaries | Utilizing water, ionic liquids, or solvent-free conditions. |

| Design for Energy Efficiency | Employing microwave or ultrasonic-assisted synthesis to reduce reaction times and energy input. |

| Use of Renewable Feedstocks | Investigating bio-based starting materials for the synthesis. |

| Reduce Derivatives | Minimizing the use of protecting groups to shorten the synthetic sequence. |

| Catalysis | Employing catalysts to enhance reaction efficiency and reduce waste. |

| Design for Degradation | Considering the environmental fate of the compound and its byproducts. |

| Real-time analysis for Pollution Prevention | Implementing in-process monitoring to prevent the formation of hazardous substances. |

| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and reaction conditions that minimize the risk of accidents. |

Advanced Computational Studies for Reaction Discovery and Optimization

Computational chemistry is a powerful tool for predicting and understanding chemical reactivity, which can accelerate the discovery and optimization of new reactions. For this compound, advanced computational studies could provide deep insights into its electronic structure and reactivity.

Future computational work may involve:

Density Functional Theory (DFT) Calculations: To model reaction mechanisms, predict reaction outcomes, and understand the role of catalysts in transformations involving this compound.

Molecular Dynamics (MD) Simulations: To study the conformational behavior of the molecule and its interactions with solvents or biological macromolecules.

Machine Learning and Artificial Intelligence: To develop predictive models for reaction conditions and to identify novel reaction pathways that have not yet been explored experimentally.

These computational approaches will enable a more rational design of experiments, saving time and resources while uncovering new chemical transformations.

Exploration of Novel Derivatization Pathways

The derivatization of this compound is a key strategy for exploring its chemical space and accessing new compounds with potentially valuable properties. Future research will likely focus on developing novel and efficient methods for modifying its structure.

Potential derivatization strategies include:

C-H Activation: Direct functionalization of the aromatic ring's carbon-hydrogen bonds to introduce new substituents in a highly efficient and atom-economical manner.

Cross-Coupling Reactions: Utilizing modern cross-coupling methodologies to form new carbon-carbon and carbon-heteroatom bonds, thereby expanding the structural diversity of the derivatives.

Multicomponent Reactions: Designing one-pot reactions where multiple starting materials combine to form complex products in a single step, which is a highly efficient approach to generating libraries of new compounds.

Integration into Automated Synthesis Platforms

The automation of chemical synthesis is revolutionizing the way molecules are made, enabling high-throughput experimentation and rapid optimization of reaction conditions. nih.govnih.gov Integrating the synthesis and derivatization of this compound into automated platforms could significantly accelerate research in this area. researchgate.net

This would involve:

Flow Chemistry: Performing reactions in continuous flow reactors, which allows for precise control over reaction parameters, improved safety, and easier scalability.

Robotic Systems: Using automated liquid handlers and robotic arms to perform repetitive synthetic steps, freeing up researchers' time for more creative tasks. nih.gov

Online Analysis: Integrating analytical techniques such as HPLC and mass spectrometry directly into the synthesis workflow for real-time reaction monitoring and optimization.

The adoption of these automated technologies will enable the rapid synthesis and screening of large libraries of this compound derivatives, accelerating the discovery of new materials and biologically active compounds.

Q & A

Q. What are the standard synthetic routes for N-(4-methoxy-2-nitrophenyl)formamide, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution or acylation reactions. A validated method involves reacting 4-methoxy-2-nitroaniline with formylating agents (e.g., formic acid derivatives) under controlled conditions. For example, in related sulfonamide syntheses, methanesulfonyl chloride is reacted with 4-methoxy-2-nitroaniline in dichloromethane (CH₂Cl₂) with triethylamine (Et₃N) as a base and dimethylaminopyridine (DMAP) as a catalyst . Reaction monitoring via thin-layer chromatography (TLC) in hexane:ethyl acetate (7:3) and purification by flash chromatography are critical for yield optimization (typically 55–90%) .

Q. How is this compound characterized, and what key physicochemical properties are reported?

Characterization includes:

- Melting Point : 117–118°C (from analogous acetanilide derivatives) .

- Solubility : Soluble in ethanol, ether, and benzene .

- Spectroscopic Data : NMR (¹H/¹³C) and FT-IR for functional group identification (e.g., nitro, methoxy, and formamide peaks).

- Chromatography : HPLC or GC-MS for purity assessment. Crystallographic data (e.g., monoclinic system, space group P2₁/c) are obtained via single-crystal X-ray diffraction using instruments like the Bruker SMART APEX CCD area detector .

Q. What safety precautions are required when handling this compound?

While specific safety data for this compound are limited, related formamide derivatives require:

- Use of PPE (gloves, goggles, lab coat).

- Avoidance of inhalation/ingestion; work in a fume hood.

- Immediate rinsing with water for skin/eye contact and medical consultation if irritation persists .

Advanced Research Questions

Q. How do structural features (e.g., nitro and methoxy groups) influence the compound’s reactivity and stability?

The ortho-nitro group induces steric hindrance and electronic effects, reducing nucleophilic attack on the formamide moiety. Intramolecular hydrogen bonds (e.g., C–H···O interactions) stabilize the crystal lattice, as observed in sulfonamide analogs, forming S(6) ring motifs . The methoxy group enhances solubility in polar solvents but may participate in π–π stacking interactions in supramolecular assemblies .

Q. What challenges arise in crystallographic refinement of this compound derivatives, and how are they resolved?

Challenges include:

- Disorder in Nitro Groups : Observed dihedral angles (e.g., 14.69° between NO₂ and benzene ring in sulfonamide analogs) require constrained refinement .

- Hydrogen Bonding Networks : Intermolecular interactions (e.g., C1–H1B···O2) are modeled using SHELXL with riding H-atom constraints (Uiso(H) = 1.2–1.5×Ueq(C)) .

- Data Quality : High-resolution data (e.g., R1 = 0.040, wR2 = 0.113) are achieved via multi-scan absorption corrections (SADABS) .

Q. How can this compound serve as a precursor in medicinal chemistry or agrochemical research?

The nitro group is a potential pharmacophore for antibacterial/anticancer agents, while the methoxy group enhances membrane permeability. In drug discovery, it may act as a scaffold for sulfonamide-based inhibitors targeting enzymes like carbonic anhydrase . For agrochemicals, its stability under oxidative conditions makes it a candidate for herbicide intermediates .

Methodological Considerations

Q. What analytical techniques are critical for resolving contradictions in reported synthetic yields or properties?

- Reproducibility Checks : Replicate reactions under varying conditions (temperature, solvent ratios).

- Advanced Spectrometry : High-resolution MS and 2D NMR (COSY, HSQC) to confirm structural integrity.

- Thermogravimetric Analysis (TGA) : Validate thermal stability (e.g., decomposition points). Cross-referencing with crystallographic data (e.g., bond lengths/angles) ensures consistency .

Q. How can computational modeling complement experimental studies on this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.